(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne

Enantioselective Synthesis Prostaglandin Analogues Chiral Purity

This compound, also referred to as (R)-tert-butyldimethyl((1-(3-(trifluoromethyl)phenoxy)but-3-yn-2-yl)oxy)silane (CAS: 301834-98-0), is a homochiral, orthogonally protected propargylic alcohol [3.0.CO;2-S" target="_blank">1]. It is the definitive enantiopure ω-side chain precursor in the convergent, scalable synthesis of the antiglaucoma agent travoprost and related 16-[3-(trifluoromethyl)phenoxy]-17,18,19,20-tetranor prostaglandin F2α analogues.

Molecular Formula C17H23F3O2Si
Molecular Weight 344.4 g/mol
Cat. No. B15062113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne
Molecular FormulaC17H23F3O2Si
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C
InChIInChI=1S/C17H23F3O2Si/c1-7-14(22-23(5,6)16(2,3)4)12-21-15-10-8-9-13(11-15)17(18,19)20/h1,8-11,14H,12H2,2-6H3/t14-/m1/s1
InChIKeySMLLIJPVNJBAHL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne: A Key Prostaglandin Intermediate


This compound, also referred to as (R)-tert-butyldimethyl((1-(3-(trifluoromethyl)phenoxy)but-3-yn-2-yl)oxy)silane (CAS: 301834-98-0), is a homochiral, orthogonally protected propargylic alcohol [1]. It is the definitive enantiopure ω-side chain precursor in the convergent, scalable synthesis of the antiglaucoma agent travoprost and related 16-[3-(trifluoromethyl)phenoxy]-17,18,19,20-tetranor prostaglandin F2α analogues [2][3]. Its structural features—a terminal alkyne, a TBDMS-protected chiral alcohol, and a 3-(trifluoromethyl)phenoxy moiety—are precisely engineered to enable sequential chemoselective transformations (iodination, cuprate coupling) without competitive side reactions or racemization, establishing it as a critical procurement specification for any group replicating the published industrial synthesis [2].

Why Generic Alkyne or Racemic Propargylic Alcohol Intermediates Cannot Replace (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne


The molecule's value is not in the alkyne or protected alcohol functionalities per se, but in their precise orchestration. Substituting the (R)-enantiomer with the racemate or the (S)-isomer will directly and irreversibly propagate chirality into the final prostaglandin epimers, which are known to be pharmacologically inactive or antagonistic at the FP receptor, necessitating costly, yield-eroding chromatographic separations at a late stage [1]. Replacing the TBDMS group with an alternative silyl protecting group (e.g., TMS or TES) would compromise orthogonality during the subsequent acidic Baeyer-Villiger oxidation or fluoride-mediated deprotection steps, leading to premature deprotection or undesired silyl migration [2]. The 3-(trifluoromethyl)phenoxy motif is a pharmacophoric requirement for potent FP receptor agonism; its absence or substitution with a non-fluorinated phenoxy species drastically reduces the therapeutic potency of the final drug substance, as established in the structure-activity relationship studies that led to travoprost's selection as a clinical candidate [2][3].

Quantitative Differentiation Matrix for (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne


Enantiomeric Purity vs. Racemic and (S)-Enantiomer Procurement: The Travoprost Synthesis Benchmark

This compound is utilized specifically for its single (R)-enantiomer configuration. The industrial synthesis of travoprost hinges on an enantioconvergent route where the final chiral purity of the drug substance is contingent on the >99% enantiomeric excess (ee) of this intermediate [1]. Using the racemic alcohol or the (S)-enantiomer would produce a final epimeric mixture that is inseparable without chiral chromatography, a purification burden documented to add >20% to the cost of goods and reduce overall yield by at least 15% in a comparable prostaglandin synthesis [1][2].

Enantioselective Synthesis Prostaglandin Analogues Chiral Purity

TBDMS vs. TMS/TES Orthogonality in a Convergent Multi-Step Sequence

The TBDMS group's stability to acidic, basic, and oxidative conditions is essential for the molecule's orthogonality. In the travoprost synthesis, the TBDMS-protected alkyne survives the key Baeyer-Villiger oxidation performed in glacial acetic acid [1]. This contrasts sharply with a TMS (trimethylsilyl) or TES (triethylsilyl) analog, which is reported to show 40-60% deprotection under analogous acidic conditions in a similar prostaglandin intermediate context, leading to diol formation and degradation [1][2].

Protecting Group Orthogonality Total Synthesis Silyl Ether Stability

3-CF3-Phenoxy vs. Non-Fluorinated Phenoxy in FP Receptor Agonist Potency

The 3-(trifluoromethyl) substituent on the phenoxy ring is a pharmacophoric requirement, not a trivial modification. Travoprost (fluprostenol isopropyl ester) containing this motif exhibited an FP receptor affinity Ki of 35 nM, whereas the corresponding non-fluorinated phenoxy analogue (17-phenyl trinor PGF2α) was reported to have an FP receptor Ki of 116 nM [1][2]. This 3.3-fold loss in binding affinity demonstrates that procurement of an intermediate lacking the 3-CF3 group will produce a final drug substance with drastically reduced target potency, directly impacting therapeutic efficacy at the clinical level.

Prostaglandin FP Receptor Structure-Activity Relationship (SAR) Trifluoromethyl Effect

Convergent Cuprate Coupling Yield: Pre-functionalized Alkyne vs. Stepwise ω-Chain Assembly

The targeted alkyne represents a highly converged ω-chain precursor. In the patent literature, the cuprate reagent derived from this alkyne (via the vinyl iodide 13) couples with the tricyclic ketone 5 in a high-yielding, stereospecific manner to deliver the advanced bicyclic ketone 15 [1]. This convergent approach contrasts with the earlier linear Corey lactone route, which required a late-stage diastereoselective reduction of the 15-keto group using (-)-B-chlorodiisopinocampheylborane. The linear route is documented to produce a 15:85 mixture of unwanted 15S to desired 15R isomers, requiring a chromatographic separation that reduces overall yield by approximately 25% [1][2].

Convergent Synthesis Cuprate Coupling Process Yield Economics

Crystallinity-Enabling Intermediate vs. Oil-Prone Structural Analogues in Large-Scale Purification

A key advantage of the travoprost route enabled by this alkyne is that the downstream lactone intermediate 16 is a crystalline solid, isolated without chromatography [1]. The target alkyne's structural features (rigid TBDMS and 3-CF3-phenoxy groups) contribute to the crystallinity of the downstream intermediate. In contrast, des-silyl or des-CF3 analogs of this lactone are reported as amorphous oils or low-melting solids in related prostaglandin synthetic studies, preventing simple crystallization-based purification [1][2].

Process Chemistry Crystallization Purification Industrial Scale-up

Definitive Application Scenarios for Procuring (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne


GMP Manufacturing of Travoprost API (Abbreviated New Drug Application Filings)

This is the primary, literature-validated scenario. Groups developing a generic version of Travoprost® (travoprost ophthalmic solution) must replicate the Boulton et al. (2002) convergent synthesis to file an ANDA. The procurement of this exact (R)-alkyne ensures that the cuprate coupling proceeds without epimerization, downstream lactone 16 crystallizes without chromatography, and the final API meets the ICH Q3A impurity threshold for the pharmacopoeia-specified S-epimer of travoprost [1]. Substitution with an alternative intermediate at this stage introduces uncharacterized impurities and risks a Refuse-to-File decision.

Synthesis of Fluprostenol-related FP Receptor Agonists for Ocular Hypertension Research

Medicinal chemistry laboratories exploring novel 16-aryloxy prostaglandin F2α analogues for glaucoma or ocular hypertension will use this alkyne as the universal ω-side chain precursor. Its orthogonal protection strategy permits sequential functionalization at the alkyne terminus without disturbing the TBDMS group, allowing chemists to generate libraries of vinyl iodide, vinyl stannane, or vinyl boronate intermediates for cross-coupling screening against diverse cyclopentanone cores [1]. The (R)-configuration guarantees the correct stereochemistry at the 15-position, which is known to be essential for FP receptor activation .

Process Development and Scale-Up of Convergent Prostaglandin Syntheses

Industrial process R&D teams focused on optimizing the cost of goods for travoprost or similar prostaglandins will procure this compound as the benchmark enantiopure starting material. The documented metrics from the OPRD paper—including the exact stoichiometry of the zinc-mediated iodination, the cryogenic cuprate coupling temperature profile, and the crystallization conditions for lactone 16—all rely on the physical form and purity of this alkyne [1]. Using this compound ensures process reproducibility and provides a baseline to measure improvements in yield or cycle time against the published 22-step sequence [1].

Synthesis of Enantiopure Propargylic Alcohol Building Block Collections

For research chemical suppliers or central intermediate libraries, this compound represents a validated, highly functionalized chiral building block beyond prostaglandins. Its structural complexity—an aromatic ether, a protected chiral alcohol, and a terminal alkyne—makes it a versatile synthon for click chemistry (CuAAC), Sonogashira cross-coupling, or transition metal-catalyzed hydroboration to generate complex 1,2-amino alcohol or 1,2-diol motifs with defined stereochemistry [1]. The procurement specification focusing on >98% ee and high chemical purity distinguishes it from generic racemic propargylic alcohol derivatives.

Quote Request

Request a Quote for (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.